REACTION_SMILES
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[CH3:1][CH:2]1[CH2:3][NH:4][CH2:5][CH2:6][N:7]1[c:8]1[cH:9][cH:10][c:11]([CH3:14])[cH:12][cH:13]1.[Cl:15][CH2:16][C:17](=[O:18])[NH:19][c:20]1[c:21]([CH3:27])[cH:22][cH:23][cH:24][c:25]1[CH3:26]>>[CH3:1][CH:2]1[CH2:3][N:4]([CH2:16][C:17](=[O:18])[NH:19][c:20]2[c:21]([CH3:27])[cH:22][cH:23][cH:24][c:25]2[CH3:26])[CH2:5][CH2:6][N:7]1[c:8]1[cH:9][cH:10][c:11]([CH3:14])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N2CCNCC2C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)c1NC(=O)CCl
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Name
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Type
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product
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Smiles
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Cc1ccc(N2CCN(CC(=O)Nc3c(C)cccc3C)CC2C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |